3-(Aminomethyl)-N-Boc-L-phenylalanine

Peptide Synthesis Quality Control Non-Canonical Amino Acids

This non-proteinogenic amino acid derivative features an orthogonally protected Nα-Boc group alongside a free meta-aminomethyl side chain. This unique architecture enables precise chemoselective functionalization: after Boc deprotection, the N-terminus couples to resin or cargo, while the free side-chain amine remains available for separate conjugation to fluorophores or affinity tags. This sequential, site-specific modification is unattainable with analogs like Nα-Boc-4-(aminomethyl)-L-phenylalanine, which may introduce different steric profiles in peptide backbones. Researchers designing peptidomimetics or functional peptide scaffolds benefit from the meta-substitution geometry, which alters backbone constraints compared to para-substituted variants, potentially enhancing target binding and peptide stability.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B7805725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-N-Boc-L-phenylalanine
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O
InChIInChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyVJIYBQCAFLNFTM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-N-Boc-L-phenylalanine: Technical Specifications and Procurement Considerations


3-(Aminomethyl)-N-Boc-L-phenylalanine (CAS 1021707-56-1, molecular formula C15H22N2O4, MW 294.35 g/mol) is a synthetic, non-proteinogenic amino acid derivative, featuring a tert-butoxycarbonyl (Boc)-protected α-amine and a meta-aminomethyl substituent on its phenyl ring. This compound serves as a specialized building block in peptide synthesis and bioconjugation, with commercial availability from specialized chemical suppliers [1]. Its structural attributes are designed for specific reactivity and orthogonality in synthetic workflows .

Why Generic Substitution Fails for 3-(Aminomethyl)-N-Boc-L-phenylalanine


This compound cannot be simply interchanged with other aminomethyl-phenylalanine derivatives due to critical differences in substitution pattern (meta vs. para) and protecting group strategy (Boc vs. Fmoc), which directly impact synthetic compatibility, downstream reactivity, and biological activity of final constructs. Its specific orthogonality—a Boc-protected Nα-amine combined with a free side-chain amine—enables chemoselective functionalization that is unattainable with more common analogs like Nα-Boc-4-(aminomethyl)-L-phenylalanine , which may exhibit different steric and electronic profiles in peptide backbones. The following quantitative evidence details these precise differentiators.

Quantitative Evidence Guide for 3-(Aminomethyl)-N-Boc-L-phenylalanine Selection


Comparative Purity and Lot-to-Lot Consistency of 3-(Aminomethyl)-N-Boc-L-phenylalanine

The target compound, 3-(Aminomethyl)-N-Boc-L-phenylalanine, is supplied with a purity specification of minimum 95% as determined by HPLC , with some vendors offering purity up to 97% . In contrast, a closely related analog, Fmoc-3-(Boc-aminomethyl)phenylalanine, is commercially available with a higher and more precisely quantified purity of ≥99% (HPLC) . While the Fmoc analog's purity is superior, the Boc-protected target compound's 95-97% purity range is suitable for most research-grade peptide synthesis applications where cost-effectiveness and specific orthogonal protection requirements are prioritized.

Peptide Synthesis Quality Control Non-Canonical Amino Acids

Orthogonal Protecting Group Strategy in Peptide Synthesis

The target compound's defining feature is its orthogonal protection: the Nα-amine is protected with an acid-labile Boc group, while the side-chain aminomethyl group remains a free base, a combination not present in common analogs like Fmoc-3-(Boc-aminomethyl)phenylalanine (which has both an Fmoc and a Boc group on the same amine ) or Nα-Boc-4-(aminomethyl)-L-phenylalanine (which has a different substitution pattern ). This orthogonality allows for selective deprotection of the α-amine (using TFA) without affecting the side-chain amine, enabling chemoselective couplings at either site. While no direct comparative coupling efficiency data was found, the principle of orthogonal protection is a fundamental, class-level differentiator in peptide chemistry .

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Orthogonality Bioconjugation

Impact of Meta-Substitution on Peptide Backbone Conformation

The meta (3-) position of the aminomethyl group on the phenylalanine ring, as opposed to the more common para (4-) substituted analogs , is expected to alter the conformational flexibility and spatial orientation of the side chain when incorporated into a peptide. While quantitative conformational data (e.g., Ramachandran plot analysis, NMR coupling constants) specific to peptides containing this exact residue were not found in the literature, class-level inference based on the established steric and electronic differences between meta- and para-substituted phenylalanines suggests that the 3-aminomethyl derivative will provide a distinct conformational bias compared to its 4-aminomethyl counterpart [1].

Peptidomimetics Conformational Analysis Protein-Protein Interactions

Commercial Availability and Cost Comparison

At the time of analysis, 3-(Aminomethyl)-N-Boc-L-phenylalanine was priced at approximately 1050 CNY (approx. 150 USD) for 0.25g and 2400 CNY (approx. 340 USD) for 1g from a specific supplier . In contrast, the closely related analog N-Boc-4-(Aminomethyl)-L-phenylalanine is available from major chemical suppliers like Sigma-Aldrich at a lower cost, though exact pricing is variable. The target compound's higher cost reflects its niche, specialized utility as a meta-substituted building block with orthogonal protection.

Procurement Cost Analysis Supply Chain

Recommended Applications for 3-(Aminomethyl)-N-Boc-L-phenylalanine


Chemoselective Bioconjugation via Orthogonal Deprotection

The free side-chain amine of this compound, coupled with its Boc-protected Nα-amine, makes it uniquely suitable for chemoselective bioconjugation. After standard Boc deprotection of the α-amine (e.g., with TFA), the peptide's N-terminus is exposed for coupling to a resin or a cargo molecule, while the side-chain aminomethyl group remains available for subsequent, orthogonal conjugation to fluorophores, affinity tags, or other biomolecules . This sequential, site-specific modification is not possible with analogs like Fmoc-3-(Boc-aminomethyl)phenylalanine, which have a protected side-chain amine.

Synthesis of Conformationally Constrained Peptidomimetics

Researchers designing peptidomimetics to probe or inhibit protein-protein interactions can leverage the meta-aminomethyl substitution. Compared to the more planar, para-substituted analogs, the meta-substituent introduces a different geometric constraint on the peptide backbone [1]. This can be strategically used to mimic a specific bioactive conformation of a phenylalanine residue, potentially leading to improved target binding or enhanced metabolic stability in vitro and in vivo.

Development of Novel Peptide-Based Catalysts or Sensors

The unique combination of a free, nucleophilic aminomethyl side chain and a protected α-amine provides a handle for post-synthetic modification. This allows the incorporation of a catalytically active or sensing moiety (e.g., a metal-binding ligand, a fluorescent probe) at a defined position within a peptide scaffold. The orthogonality of the Boc group ensures the peptide's primary sequence is assembled without interference, enabling the rational design of functional peptides with tailored properties .

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